molecular formula C17H14N2O4 B1455057 3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 1370594-84-5

3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No. B1455057
M. Wt: 310.3 g/mol
InChI Key: QZWZCFLPOVHLOW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties.


Scientific Research Applications

Synthesis and Characterization

  • Quinazoline derivatives, including structures similar to the specified compound, have been synthesized through various chemical reactions. One such method involves the reaction of acyl- and aroylpyruvic acids with amino compounds to produce 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. The proposed mechanisms of these reactions have been supported by ab initio quantum-chemical calculations (Rudenko et al., 2012).
  • Another study focused on the reactions of 2,3-dioxopyrrolo[2,1-a]isoquinolinecarboxylic acid esters and amides with nitrogen-centered nucleophiles, leading to the formation of various heterocyclic compounds. This research provides insights into the versatility of quinazoline derivatives in synthesizing complex heterocyclic structures (Surikova et al., 2008).

Chemical Properties and Applications

  • Studies on the synthesis of quinazoline derivatives reveal their potential applications in developing new materials and chemicals with specific properties. For instance, the synthesis and structural analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates highlight the structural diversity and potential utility of these compounds in various chemical reactions and material science applications (Rudenko et al., 2012).

Potential for Further Research

  • The interaction of related quinazoline derivatives with thiourea dioxide in water-alkaline solutions under both aerobic and anaerobic conditions has been studied, revealing complex mechanisms of cyclization and the formation of novel compounds. This research opens avenues for further exploration of quinazoline derivatives in synthesis and material science (ChemChemTech, 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(3,5-dimethylphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-9-5-10(2)7-12(6-9)19-15(20)13-4-3-11(16(21)22)8-14(13)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWZCFLPOVHLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Reactant of Route 6
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3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

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